3-[(3-CHLOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Overview
Description
3-[(3-CHLOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy group, and a benzochromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 3-[(3-CHLOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE, can be achieved through various methods. One widely used method is the Pechmann reaction, which involves the condensation between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated H₂SO₄, trifluoroacetic acid (TFA), and Lewis acids like AlCl₃, ZnCl₂, ZrCl₄, and TiCl₄, as well as heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA .
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Pechmann reaction is commonly employed in industrial settings due to its efficiency and scalability. Additionally, green chemistry approaches, such as using green solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-[(3-CHLOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors to exert antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid
Uniqueness
3-[(3-CHLOROPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural elements may enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO4/c1-13-20(26-12-14-4-3-5-15(23)10-14)9-8-18-17-7-6-16(25-2)11-19(17)22(24)27-21(13)18/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXAURZCIASMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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